molecular formula C15H18N2 B3053191 4-((4-Aminophenyl)methyl)-2-ethylaniline CAS No. 51839-50-0

4-((4-Aminophenyl)methyl)-2-ethylaniline

Cat. No. B3053191
CAS RN: 51839-50-0
M. Wt: 226.32 g/mol
InChI Key: HWVIWIDTBYWXGB-UHFFFAOYSA-N
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Description

4-((4-Aminophenyl)methyl)-2-ethylaniline, also known as 4-APMEA, is a chemical compound that belongs to the family of amphetamines. It has gained attention in the scientific community for its potential applications in research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)methyl)-2-ethylaniline involves the selective inhibition of certain types of potassium channels in neurons. These channels play a crucial role in regulating the excitability of neurons. By blocking these channels, 4-((4-Aminophenyl)methyl)-2-ethylaniline can increase the firing rate of neurons, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-((4-Aminophenyl)methyl)-2-ethylaniline are largely dependent on its mechanism of action. By increasing neuronal excitability, it can lead to an increase in neurotransmitter release and synaptic plasticity. This can have both positive and negative effects on the brain, depending on the context. For example, in the treatment of neurological disorders, such as multiple sclerosis, 4-((4-Aminophenyl)methyl)-2-ethylaniline can improve motor function by increasing the firing rate of neurons in affected areas of the brain. However, in other contexts, such as in the case of epilepsy, it can lead to seizures and other adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-((4-Aminophenyl)methyl)-2-ethylaniline in lab experiments is its selectivity for certain types of potassium channels. This allows for more precise investigation of the role of these channels in neuronal function. Additionally, its ability to increase neuronal excitability can be useful in studying the effects of neurotransmitters and other factors on neuronal activity.
However, there are also limitations to using 4-((4-Aminophenyl)methyl)-2-ethylaniline in lab experiments. Its effects on neuronal excitability can be unpredictable and context-dependent, making it difficult to interpret results. Additionally, its potential for adverse effects, such as seizures, must be carefully considered when designing experiments.

Future Directions

There are several future directions for research involving 4-((4-Aminophenyl)methyl)-2-ethylaniline. One area of interest is its potential as a therapeutic agent for neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further investigation into its mechanism of action and effects on neuronal function could provide valuable insights into the role of potassium channels in the brain. Finally, the development of more selective and potent analogs of 4-((4-Aminophenyl)methyl)-2-ethylaniline could lead to new tools for studying neuronal function and potential therapeutic agents for neurological disorders.
Conclusion
In conclusion, 4-((4-Aminophenyl)methyl)-2-ethylaniline, or 4-((4-Aminophenyl)methyl)-2-ethylaniline, is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for certain types of potassium channels and ability to increase neuronal excitability make it a valuable tool for investigating the role of these channels in neuronal function. However, its potential for adverse effects must be carefully considered when designing experiments. Future research into its therapeutic potential and mechanism of action could provide valuable insights into the function of the brain and potential treatments for neurological disorders.

Scientific Research Applications

4-((4-Aminophenyl)methyl)-2-ethylaniline has shown potential applications in various scientific research fields. In neuroscience, it has been used as a tool to study the function of potassium channels in neurons. It can selectively block certain types of potassium channels, leading to an increase in neuronal excitability. This property has been used to investigate the role of potassium channels in various neurological disorders, such as epilepsy and multiple sclerosis.

properties

IUPAC Name

4-[(4-aminophenyl)methyl]-2-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-13-10-12(5-8-15(13)17)9-11-3-6-14(16)7-4-11/h3-8,10H,2,9,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVIWIDTBYWXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)CC2=CC=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199799
Record name 4-((4-Aminophenyl)methyl)-2-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Aminophenyl)methyl]-2-ethylaniline

CAS RN

51839-50-0
Record name 4-[(4-Aminophenyl)methyl]-2-ethylbenzenamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((4-Aminophenyl)methyl)-2-ethylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051839500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((4-Aminophenyl)methyl)-2-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-aminophenyl)methyl]-2-ethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.227
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-((4-AMINOPHENYL)METHYL)-2-ETHYLANILINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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